molecular formula C8H8N2O3 B1437760 (Z)-methyl 2-(hydroxyimino)-2-(pyridin-2-yl)acetate CAS No. 154410-82-9

(Z)-methyl 2-(hydroxyimino)-2-(pyridin-2-yl)acetate

Cat. No. B1437760
M. Wt: 180.16 g/mol
InChI Key: INGNGFMBSDVQRV-YFHOEESVSA-N
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Description

“(Z)-methyl 2-(hydroxyimino)-2-(pyridin-2-yl)acetate” is a chemical compound with the CAS Number: 65882-98-6. It is used in laboratory settings and in the manufacture of other chemical compounds .

Scientific Research Applications

Synthesis and Chemical Properties

(Z)-methyl 2-(hydroxyimino)-2-(pyridin-2-yl)acetate is involved in the synthesis of various chemical compounds, illustrating its importance in chemical research. An efficient methodology has been developed for the large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetates, demonstrating the compound's role in accessing hydroxy-pyridin- and pyrimidin-2-yl acetate cores. This process includes judicious functionalization of 5-bromo-2-chloropyridine and its pyrimidine analogue through SNAr and palladium-catalyzed reactions, providing a high-yielding route suitable for the synthesis of these compounds and potential rapid access to other heterocyclic analogues (Morgentin et al., 2009).

Electrochemical Studies

Electrochemical reductions of the hydroxyimino group of methyl hetaryl ketoximes, including the pyridin-2-yl variant, on mercury electrodes have been extensively studied. This research reveals that, depending on the pH, these compounds undergo a four-electron reduction to form the corresponding amine. This study not only sheds light on the electrochemical behavior of these compounds but also correlates their reducibility with hydrolytic activity towards specific substrates, such as 4-nitrophenyl acetate (Cibulka et al., 2000).

Coordination Chemistry

The compound has been utilized in coordination chemistry, particularly in the synthesis of metal complexes. A study reports different Zn(II) cation coordination geometries in a specific di-μ-acetato-bis{2-chloro-6-[(pyridine-2-ylmethylimino)methyl]phenol}dizinc(II) chloroform monosolvate. The Zn(II) cation exhibits varied coordination geometries, facilitated by the tridentate ligand derived from (Z)-methyl 2-(hydroxyimino)-2-(pyridin-2-yl)acetate, leading to potential applications in materials science due to the strong emission properties of these complexes (Kim et al., 2013).

Biochemical Applications

In the biochemical domain, derivatives of (Z)-methyl 2-(hydroxyimino)-2-(pyridin-2-yl)acetate have been explored for their potential anticancer activity. Zn(II) complexes bearing benzimidazole-based derivatives constructed using this compound have shown promising cytotoxic properties against various carcinoma cells, highlighting its significance in the development of new anticancer agents (Zhao et al., 2015).

Safety And Hazards

The safety data sheet for this compound indicates that it has some hazards associated with it. It is classified as having acute toxicity when ingested .

properties

IUPAC Name

methyl (2Z)-2-hydroxyimino-2-pyridin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-13-8(11)7(10-12)6-4-2-3-5-9-6/h2-5,12H,1H3/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGNGFMBSDVQRV-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=NO)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=N\O)/C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20631673
Record name Methyl (2Z)-nitroso(pyridin-2(1H)-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2Z)-nitroso(pyridin-2(1H)-ylidene)acetate

CAS RN

154410-82-9
Record name Methyl (2Z)-nitroso(pyridin-2(1H)-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of pyridin-2-yl-acetic acid methyl ester (8.9 ml, 0.66 mmol) in AcOH (16 mL) at 0° C. with stirring, an aqueous solution of sodium nitrite (4.67 g, 0.66 mmol in 14 mL) was added portion wise. After addition was completed stirring was continued for 40 min at room temperature. Water (30 mL) was added and the mixture was stirred for additional 1 h. The mixture was concentrated to remove most of the AcOH and basidified to pH 8˜9 with Na2CO3 aq. extracted with EtOAc (3×). The combined organics were dried over MgSO4, filtered, and concentrated in vacuo. Drying in a vacuum oven affords Hydroxyimino-pyridin-2-yl-acetic acid methyl ester (11.6 g, 97%) as an off-white solid, m/z 181.6 [M+1]+
Quantity
8.9 mL
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of methyl 2-pyridylacetate (3.78 g) in acetic acid (15 mL) was added dropwise an aqueous solution (5 mL) of sodium nitrite (1.75 g) under ice-cooling, and the mixture was stirred at room temperature for 30 minutes. The reaction mixture was neutralized with an aqueous sodium hydrogencarbonate solution, and the mixture was extracted with ethyl acetate. The organic layer was washed with brine, dried over magnesium sulfate and filtered. The filtrate was concentrated in vacuo, and the resultant crude product was purified by column chromatography on silica gel (solvent: hexane/ethyl acetate=75/25 to 25/75) to give methyl(hydroxyimino)(2-pyridyl)acetate (3.72 g, yield: 83%) as a colorless solid.
Quantity
3.78 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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